molecular formula C12H13NO2 B12542337 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one CAS No. 651712-32-2

4-Hydroxy-1-(1H-indol-1-yl)butan-1-one

Cat. No.: B12542337
CAS No.: 651712-32-2
M. Wt: 203.24 g/mol
InChI Key: HHYXBBBGMKVGBS-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(1H-indol-1-yl)butan-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound has a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of indole-3-carbaldehyde with a suitable nucleophile under acidic or basic conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(1H-indol-1-yl)butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Hydroxy-1-(1H-indol-1-yl)butan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Indol-3-yl)butan-2-one: This compound has a similar structure but differs in the position of the hydroxy group.

    Indole-3-acetic acid: A well-known plant hormone with a similar indole structure.

    Indole-3-butyric acid: Another plant hormone with a similar indole structure.

Uniqueness

4-Hydroxy-1-(1H-indol-1-yl)butan-1-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. Its unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

651712-32-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-hydroxy-1-indol-1-ylbutan-1-one

InChI

InChI=1S/C12H13NO2/c14-9-3-6-12(15)13-8-7-10-4-1-2-5-11(10)13/h1-2,4-5,7-8,14H,3,6,9H2

InChI Key

HHYXBBBGMKVGBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)CCCO

Origin of Product

United States

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